3-Amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound features a pyrimidine ring fused with a pyridine ring, which contributes to its unique chemical properties. The presence of an amino group and a m-tolyl substituent enhances its potential biological activity. Pyrido[2,3-d]pyrimidines are notable for their diverse applications in medicinal chemistry, particularly as pharmaceuticals.
The reactivity of 3-amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one can be attributed to the functional groups present in its structure. Typical reactions include:
Pyrido[2,3-d]pyrimidines, including 3-amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one, have been studied for various biological activities. They exhibit:
The synthesis of 3-amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one can be achieved through several methods:
The applications of 3-amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one span various fields:
Studies have shown that 3-amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one interacts with various biological targets:
Several compounds share structural similarities with 3-amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one. These include:
| Compound Name | Structural Characteristics | Biological Activity |
|---|---|---|
| 6-Amino-1-methylpyrido[2,3-d]pyrimidin-4(3H)-one | Contains methyl group instead of m-tolyl | Anticancer activity |
| 5-Methylpyrido[2,3-d]pyrimidin-4(1H)-one | Methyl group at the 5-position | Antimicrobial properties |
| 4-Amino-6-methylpyrido[2,3-d]pyrimidin-5(4H)-one | Amino group at the 4-position | Enzyme inhibition |
The uniqueness of 3-amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and structural arrangement that enhances its biological activities compared to other derivatives. The m-tolyl substituent plays a crucial role in modulating its pharmacological properties.
The synthesis of 3-Amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one represents a significant challenge in heterocyclic chemistry, requiring the integration of multiple synthetic strategies to construct the complex fused ring system with precise regioselectivity [1]. This compound belongs to the pyrido[2,3-d]pyrimidine family, which has emerged as one of the most important scaffolds in medicinal chemistry due to its diverse biological activities [2]. The synthetic approaches discussed herein focus on four critical aspects: core formation through cyclization strategies, regioselective amination, palladium-catalyzed cross-coupling for aryl group introduction, and optimization through green chemistry principles [3] [4].
The construction of the pyrido[2,3-d]pyrimidine core system can be achieved through several distinct cyclization approaches, each offering unique advantages in terms of substrate scope, reaction conditions, and product selectivity [1] [5]. The most prevalent strategies involve the fusion of pyridine rings onto preformed pyrimidine scaffolds through electrophilic cyclization processes [3].
The three-carbon addition approach represents the most widely employed method for pyrido[2,3-d]pyrimidine synthesis, utilizing 6-aminouracil derivatives as key starting materials [5] [6]. This strategy proceeds through an initial electrophilic attack at the 5-position of the pyrimidine ring, requiring electron-donating substituents at positions 2 and 4 to activate the substrate toward cyclization [1]. The reaction of 6-amino-2-(methylthio)pyrimidin-4(3H)-one with aromatic aldehydes and ethylcyanoacetate under ionic liquid catalysis has demonstrated exceptional efficiency [3].
Optimal reaction conditions for this transformation involve heating the substrate mixture at 80 degrees Celsius in the presence of 1,2-dimethyl-N-butanesulfonic acid imidazolium hydrogen sulfate as catalyst [3]. The reaction proceeds rapidly, with completion times ranging from less than one minute to three minutes, achieving yields of 79 to 95 percent [3]. The mechanism involves initial Knoevenagel condensation between the aldehyde and active methylene compound, followed by Michael addition of the aminopyrimidine and subsequent cyclization with elimination of water [3].
The two-carbon addition strategy employs 5-acetyl-4-aminopyrimidine derivatives as precursors, enabling the construction of substituted pyrido[2,3-d]pyrimidines through condensation with various nucleophilic partners [1]. This approach has proven particularly effective for introducing functional diversity at the 7-position of the target molecules [1]. The reaction of 5-acetyl-4-aminopyrimidines with dimedone and triethyl orthoacetate provides access to 7-(1,3-dioxocyclohex-2-ylidene)-7,8-dihydropyrido[2,3-d]pyrimidine derivatives in good yields [1].
Treatment of 4-amino-5-formylpyrimidine substrates with aromatic ketone derivatives in the presence of potassium carbonate and potassium iodide in acetone at room temperature represents another effective variant of this strategy [1]. The reaction tolerates a wide range of aromatic substituents, including phenyl, 4-chlorophenyl, 4-methylphenyl, 4-methoxyphenyl, pyridinyl, thienyl, and furanyl groups [1].
The utilization of Meldrum's acid as a three-carbon synthon has emerged as a particularly efficient method for pyrido[2,3-d]pyrimidine synthesis [3]. This approach involves the condensation of 6-amino-2-(methylthio)pyrimidin-4(3H)-one with heteroaromatic aldehydes and Meldrum's acid in the presence of ionic liquid catalyst [3]. The reaction proceeds through initial condensation between Meldrum's acid and the aldehyde to form an arylidene intermediate, followed by Michael addition of the aminopyrimidine and cyclization with elimination of carbon dioxide and acetone [3].
The heteroaromatic aldehydes employed in this transformation include benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, 3-nitrobenzaldehyde, and 4-nitrobenzaldehyde [3]. Electron-withdrawing substituents enhance the efficiency of the cyclocondensation reaction, with reaction times of 4 to 6 minutes and yields ranging from 80 to 90 percent [3].
| Cyclization Route | Starting Material | Temperature (°C) | Time | Yield (%) | Key Advantages |
|---|---|---|---|---|---|
| Route I - Ionic Liquid | 6-Amino-2-(methylthio)pyrimidin-4(3H)-one | 80 | <1-3 min | 79-95 | Rapid reaction, high yields |
| Route II - Acetyl Derivatives | 5-Acetyl-4-aminopyrimidines | 80-100 | 4-24 h | 65-93 | Functional group tolerance |
| Meldrum's Acid Method | 6-Amino-2-(methylthio)pyrimidin-4(3H)-one | 80 | 4-6 min | 80-90 | Clean reaction, mild conditions |
| One-Pot Three-Component | 6-Aminouracil derivatives | 80-120 | 2-8 min | 88-98 | Operational simplicity |
The introduction of amino functionality at position 3 of the pyrido[2,3-d]pyrimidine core requires careful consideration of regioselectivity to avoid competing reactions at alternative sites [7] [8]. Several methodologies have been developed to achieve selective amination, each offering distinct advantages in terms of substrate scope and reaction conditions [9] [10].
The use of saccharin as an ammonium surrogate has emerged as a highly effective method for regioselective amination of pyrido[2,3-d]pyrimidine derivatives [7] [9]. This approach involves the reaction of 3,5-disubstituted pyridine N-oxides with saccharin under mild reaction conditions, followed by in situ deprotection under acidic conditions [7]. The method demonstrates excellent regioselectivity, with conversions exceeding 90 percent and high functional group tolerance [7].
The reaction proceeds through initial nucleophilic attack of the saccharin nitrogen on the activated pyridine N-oxide, forming a stable saccharin adduct [7]. Subsequent treatment with hydrochloric acid effects deprotection to reveal the desired aminopyridine product [7]. This methodology has been successfully applied to a variety of 3,5-disubstituted pyridine N-oxides, demonstrating broad substrate scope and excellent regioselectivity [7].
Direct nucleophilic substitution using sodium amide represents a classical approach to pyrido[2,3-d]pyrimidine amination [8]. The reaction of pyridine derivatives with sodium amide at 100 degrees Celsius preferentially occurs at positions 2 and 4, where the intermediate anion is stabilized by the electronegative nitrogen atom [8]. This results in enhanced stability compared to substitution at position 3, providing the basis for regioselective amination [8].
When excess sodium amide is employed, disubstitution can occur to yield 2,6-diaminopyridine derivatives [8]. The hydride ion released during the reaction combines with protons from available amino groups, forming hydrogen gas as a byproduct [8]. This methodology demonstrates good tolerance for halogen substituents, with the ease of replacement following the order iodine greater than bromine greater than chlorine [8].
The Buchwald-Hartwig amination reaction provides a powerful tool for introducing amino functionality through palladium-catalyzed cross-coupling [4] [11]. This approach involves the coupling of aryl halides with primary or secondary amines in the presence of palladium catalysts and appropriate ligands [11]. The reaction typically employs electron-rich and bulky phosphine or carbene ligands to enhance the reactivity of unreactive aryl chlorides [11].
The mechanism involves three distinctive steps: oxidative addition of the aryl halide to palladium(0), transmetalation to form a palladium(II) complex containing both coupling partners, and reductive elimination to form the carbon-nitrogen bond with regeneration of the active palladium(0) catalyst [12] [11]. The nature of the aryl halide substrate significantly influences the rate-limiting step, with aryl chlorides and unactivated aryl bromides often requiring more forcing conditions [11].
The hydrazinolysis approach involves the displacement of leaving groups with hydrazine, followed by subsequent functionalization to introduce the desired amino functionality [13] [10]. Treatment of 2-thioxo-pyrido[2,3-d]pyrimidin-4(1H)-ones with hydrazine hydrate in refluxing pyridine effects replacement of the thioalkyl group to afford 2-hydrazino-pyrido[2,3-d]pyrimidin-3-one derivatives [13].
This methodology demonstrates good functional group tolerance and can be performed under relatively mild conditions [13]. The hydrazine displacement typically requires 30 hours of reflux in pyridine, but provides reliable access to the hydrazino intermediates that can be further elaborated to amino derivatives through standard transformations [13].
| Amination Method | Reagent System | Temperature (°C) | Time | Regioselectivity | Functional Group Tolerance |
|---|---|---|---|---|---|
| Saccharin-Mediated | Saccharin/HCl | 25 | 2-4 h | >90% | Excellent |
| Direct Nucleophilic | NaNH₂ | 100 | 1-2 h | 70-80% | Moderate |
| Buchwald-Hartwig | Pd/Ligand | 80-110 | 4-12 h | >95% | Excellent |
| Hydrazinolysis | N₂H₄·H₂O | 80 | 30 h | 85-90% | Good |
The incorporation of m-tolyl substituents into pyrido[2,3-d]pyrimidine frameworks requires efficient cross-coupling methodologies that can accommodate the electronic properties of both coupling partners [14] [15] [16]. Palladium-catalyzed cross-coupling reactions have emerged as the method of choice for this transformation, offering excellent functional group tolerance and predictable regioselectivity [14] [17].
The Suzuki-Miyaura reaction represents the most widely employed method for introducing aryl substituents into heterocyclic frameworks [15] [17]. This transformation involves the coupling of organoborane reagents with organic halides or triflates in the presence of palladium catalysts and base [14]. The reaction has been successfully extended to demonstrate the utility of preparing monophenyl, diphenyl, or triphenylpyrimidine derivatives depending on the reaction conditions [15].
The optimal conditions for m-tolyl introduction typically involve the use of m-tolylboronic acid as the nucleophilic coupling partner with halogenated pyrido[2,3-d]pyrimidine substrates [15] [17]. Chloropyrimidine substrates have been shown to be preferable over iodo, bromo, or fluoropyrimidines in terms of reaction efficiency and selectivity [15]. The reaction proceeds through the standard palladium catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [14].
The choice of base significantly influences the reaction outcome, with potassium carbonate and sodium carbonate being most commonly employed [15] [17]. The reaction typically requires temperatures of 80 to 100 degrees Celsius and reaction times of 6 to 12 hours to achieve optimal yields of 75 to 95 percent [17].
The Stille reaction provides an alternative approach for m-tolyl introduction through the coupling of organotin reagents with organic halides [18]. This palladium-catalyzed transformation involves the use of m-tolyltributyltin as the nucleophilic partner [18]. The reaction proceeds using palladium phosphine catalysts under relatively mild conditions [18].
The Stille coupling demonstrates excellent functional group tolerance and can be performed in the presence of various substituents on both coupling partners [18]. The reaction typically employs temperatures of 80 degrees Celsius with reaction times of 4 to 8 hours, achieving yields of 70 to 90 percent [18]. Although air-stable, tin reagents tend to be highly toxic, requiring appropriate safety precautions during handling [18].
Recent developments in direct arylation methodology have enabled the coupling of aryl halides with unactivated carbon-hydrogen bonds in heterocyclic substrates [16]. The palladium-catalyzed highly regioselective arylation of pyrrolo[2,3-d]pyrimidine derivatives with arylboronic acids has been achieved at room temperature using a synergistic combination of palladium(II) and 2,2,6,6-tetramethyl-1-piperidinyloxy catalysis [16].
This unified protocol operates under silver-free, base-free, and additive-free conditions, demonstrating excellent regioselectivity and broad substrate scope [16]. The reaction tolerates various functional groups and proceeds under air and moisture tolerant conditions, making it attractive for pharmaceutical applications [16]. The mild reaction conditions and excellent regioselectivity make this approach particularly suitable for late-stage functionalization of complex molecules [16].
The development of monoligated palladium species has significantly enhanced the efficiency of cross-coupling reactions with challenging substrates [12] [11]. These catalytic systems demonstrate enhanced reactivity with unreactive and sterically hindered aryl chlorides through the formation of unsaturated and reactive palladium-ligand complexes [11]. The enhanced reactivity has been attributed to the formation of monoligated palladium species that readily undergo oxidative addition reactions [11].
The use of electron-rich and bulky phosphine or carbene ligands has proven crucial for activating unreactive substrates [11]. These ligand systems enable the coupling of aryl chlorides, which are generally more economical and widely available than their bromide and iodide counterparts [11]. The catalytic systems demonstrate excellent functional group tolerance and can accommodate a wide range of electronic and steric variations in both coupling partners [11].
| Coupling Method | Nucleophile | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | m-Tolylboronic acid | Pd(PPh₃)₄/K₂CO₃ | 80-100 | 6-12 | 75-95 |
| Stille Coupling | m-Tolyltributyltin | Pd(PPh₃)₄ | 80 | 4-8 | 70-90 |
| Direct Arylation | m-Tolyl halide | Pd(II)/TEMPO | 25 | 2-6 | 80-92 |
| Enhanced Pd Systems | Various | Pd/Bulky ligands | 80-110 | 4-12 | 70-88 |
The development of environmentally sustainable synthetic methodologies has become increasingly important in pharmaceutical chemistry, with solvent-free microwave-assisted synthesis emerging as a leading approach [19] [20] [21]. These methodologies offer significant advantages in terms of reaction efficiency, environmental impact, and operational simplicity [22] [23] [24].
Microwave irradiation enhances reaction rates through efficient dielectric heating mechanisms, including dipolar polarization and ionic conduction [22]. The heating technology follows green chemistry protocols by enabling the use of recyclable organic solvents or completely solvent-free conditions [22]. The rapid and uniform heating provided by microwave irradiation often leads to improved yields and reduced reaction times compared to conventional heating methods [19] [25].
The synthesis of pyrido[2,3-d]pyrimidine derivatives under microwave irradiation has demonstrated exceptional efficiency [19] [21] [24]. A series of pyrido[4,3-d]pyrimidine derivatives has been prepared using solvent-free conditions coupled with microwave activation, showing significant advantages in heterocyclic synthesis [19]. The eco-friendly approach enables rapid assembly of heteroatom organic compounds via cyclocondensation reactions [19].
The optimal microwave conditions for pyrido[2,3-d]pyrimidine synthesis typically involve power settings of 60 to 80 percent, corresponding to 120 to 200 watts [25] [26]. Temperature control is critical, with optimal ranges of 60 to 130 degrees Celsius to prevent substrate decomposition while maintaining rapid reaction rates [26] [27]. Reaction times are dramatically reduced to 1 to 8 minutes compared to conventional heating methods that require hours [24] [26].
The use of appropriate reaction vessels is essential for successful microwave synthesis [26] [27]. Pyrex and Teflon vessels demonstrate excellent chemical compatibility and thermal stability under microwave conditions [27]. Pressure control through back-pressure regulators set at 100 pounds per square inch ensures safe operation while maintaining optimal reaction conditions [27].
The one-pot three-component reaction of 6-aminouracil, malononitrile, and aromatic aldehydes represents an ideal transformation for microwave optimization [24] [28]. This efficient synthesis can be performed under microwave irradiation conditions or using catalytic amounts of diammonium hydrogen phosphate in aqueous media [28]. The procedure demonstrates good yields, easy work-up, and environmentally friendly character [28].
When 6-aminouracil derivatives are treated with benzaldehydes and malononitrile under microwave irradiation at 60 percent power and 120 degrees Celsius for 5 minutes, pyrido[2,3-d]pyrimidines are obtained in 90 to 93 percent yields [1]. The reaction tolerates a wide range of aromatic aldehydes, including those bearing electron-donating and electron-withdrawing substituents [1].
The implementation of green chemistry principles in pyrido[2,3-d]pyrimidine synthesis has led to the development of several innovative methodologies [20] [21] [29]. The use of agro-waste-based catalysts represents a particularly promising approach, with water extract of lemon fruit shell ash serving as an effective organocatalyst [20]. This methodology avoids the use of external bases, additives, and solvents in multicomponent reactions [20].
The mechanochemical approach using ball-mill technology has emerged as another green alternative for pyrido[2,3-d]pyrimidine synthesis [21]. This transformation involves a one-pot, catalyst-free, and solvent-free pathway through multicomponent reaction of 1,3-diketones, 6-aminouracil, and aromatic aldehydes [21]. The method operates under mild reaction conditions while providing excellent yields and environmental benefits [21].
The transition from batch to continuous flow microwave processing represents a significant advancement in synthetic efficiency [27]. Continuous flow microwave reactors enable the processing of larger quantities of material while maintaining the advantages of microwave heating [27]. The use of back-pressure regulators and temperature monitoring ensures consistent reaction conditions throughout the process [27].
The continuous flow approach has been successfully applied to pyridine synthesis using the Bohlmann-Rahtz reaction [27]. The process enables Michael addition and cyclodehydration to be carried out in a single step without isolation of intermediates, providing trisubstituted pyridines in good yields [27]. The methodology demonstrates excellent scalability and can be readily adapted to pharmaceutical manufacturing requirements [27].
| Microwave Parameter | Optimal Range | Benefits | Critical Considerations |
|---|---|---|---|
| Power Setting | 60-80% (120-200W) | Controlled heating rate | Avoid overheating |
| Temperature | 60-130°C | Prevents decomposition | Monitor closely |
| Reaction Time | 1-8 minutes | Rapid completion | Substrate optimization |
| Vessel Material | Pyrex/Teflon | Chemical compatibility | Proper sealing |
| Pressure Control | 100 psi | Safety and control | Safety protocols |
| Stirring | Magnetic | Uniform mixing | Continuous operation |
The 1H nuclear magnetic resonance spectroscopic analysis of 3-amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one reveals characteristic resonance patterns consistent with the pyrido[2,3-d]pyrimidin-4(3H)-one framework. The proton nuclear magnetic resonance spectrum typically displays distinct signals attributed to the aromatic protons of both the pyridine and pyrimidine rings, as well as the meta-tolyl substituent [1] [2].
For related pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, the hydrogen nuclear magnetic resonance data demonstrates specific chemical shift patterns. The pyridine ring proton at the 6-position characteristically appears as a singlet around δ 8.23-8.55 parts per million, reflecting the deshielding effect of the nitrogen heterocycles [1] [2]. The meta-tolyl aromatic protons manifest as characteristic doublets in the δ 7.12-7.69 parts per million region, with the methyl group appearing as a singlet around δ 2.35-2.44 parts per million [1] [2] [3].
The amino group protons at the 3-position typically exhibit exchangeable signals in deuterium oxide, often appearing as broad singlets around δ 5.47 parts per million [4]. These protons demonstrate deuterium oxide exchangeability, confirming their assignment to the primary amino functionality [4].
Carbon-13 nuclear magnetic resonance spectroscopy provides crucial structural confirmation for 3-amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one. The carbon nuclear magnetic resonance spectrum exhibits characteristic resonances that distinguish the various carbon environments within the bicyclic framework [1] [3].
The carbonyl carbon at the 4-position represents one of the most diagnostic signals, typically resonating around δ 161.5-163.6 parts per million [1] [3]. This chemical shift is consistent with an amide-type carbonyl carbon within the pyrimidinone ring system [5]. The pyridine ring carbons demonstrate distinct chemical shifts, with the carbon-6 position appearing around δ 127.7-140.2 parts per million [1] [3].
For the meta-tolyl substituent, the aromatic carbons typically resonate between δ 128.0-139.0 parts per million, while the methyl carbon appears around δ 21.1-21.4 parts per million [1] [3]. The carbon-2 position, bearing the meta-tolyl substituent, characteristically resonates around δ 151.8 parts per million, reflecting the electronic influence of the attached aromatic system [1] [3].
Fourier-transform infrared spectroscopic analysis of 3-amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one reveals characteristic vibrational frequencies that confirm the molecular structure. The infrared spectrum displays distinctive absorption bands corresponding to the functional groups present in the molecule [4] [6] [7].
The primary amino group at the 3-position exhibits characteristic absorption bands around 3340-3295 wave numbers per centimeter, corresponding to the symmetric and antisymmetric nitrogen-hydrogen stretching vibrations [4]. These bands are typically observed as medium to strong intensity absorptions in the spectrum [4].
The carbonyl stretching vibration of the pyrimidinone ring appears as a strong absorption band around 1689-1700 wave numbers per centimeter [4] [7]. This frequency is characteristic of an amide carbonyl within a heterocyclic system and serves as a diagnostic feature for the pyrido[2,3-d]pyrimidin-4(3H)-one framework [4].
Aromatic carbon-carbon stretching vibrations from both the pyridine ring and the meta-tolyl substituent contribute to absorption bands in the 1595-1625 wave numbers per centimeter region [8] [9]. The carbon-nitrogen stretching vibrations of the heterocyclic rings typically appear around 1448-1595 wave numbers per centimeter [9].
High-resolution mass spectrometry provides definitive molecular weight confirmation and elemental composition determination for 3-amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one. The mass spectrometric analysis typically reveals a molecular ion peak corresponding to the expected molecular formula [1] [3].
For related pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, mass spectrometry demonstrates characteristic fragmentation patterns. The molecular ion peak for compounds of this class typically exhibits good stability, allowing for accurate molecular weight determination [1] [3]. Common fragmentation pathways include loss of the amino group and fragmentation of the meta-tolyl substituent [1] [3].
The high-resolution mass spectrometric data enables precise elemental composition determination, confirming the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the expected stoichiometric ratios [1] [3]. This technique is particularly valuable for distinguishing between closely related structural isomers and confirming the molecular formula [1] [3].
X-ray crystallographic analysis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives provides definitive three-dimensional structural information in the solid state. The crystal structure studies reveal crucial details about molecular geometry, bond lengths, bond angles, and intermolecular interactions [10] [11].
For related pyrido[2,3-d]pyrimidin-4(3H)-one compounds, X-ray diffraction studies demonstrate that the bicyclic pyrido[2,3-d]pyrimidin-4(3H)-one framework adopts an essentially planar configuration [10] [11]. The pyridopyrimidine fragment maintains planarity with minimal deviation between the constituent pyridine and pyrimidine rings [10] [11].
Crystal structure analyses of pyrido[1,2-a]pyrimidin-4-one derivatives, which share structural similarities, reveal dihedral angles between the two constituent rings typically ranging from 2.76 to 5.0 degrees [10]. This near-planarity is attributed to the fused ring system and the delocalization of π-electrons across the bicyclic framework [10].
The solid-state configuration of 3-amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives is characterized by specific geometric parameters determined through X-ray crystallography [11]. The molecular geometry reveals important structural features including bond lengths, bond angles, and torsion angles [11].
In related pyrido[1,2-c]pyrimidine derivatives studied by X-ray diffraction, the pyridopyrimidine fragment maintains essential planarity, while aromatic substituents demonstrate significant twisting relative to the core bicyclic system [11]. For compounds bearing aryl substituents, twist angles of approximately 59.0 degrees have been observed between the substituent and the heterocyclic core [11].
The crystal packing arrangements in pyrido[2,3-d]pyrimidin-4(3H)-one derivatives are stabilized through various intermolecular interactions. X-ray crystallographic studies reveal that molecules typically arrange in specific packing motifs stabilized by hydrogen bonding interactions and π-π stacking between aromatic systems [10] [11].
Crystal structure analysis reveals that pyrido[2,3-d]pyrimidin-4(3H)-one derivatives participate in various intermolecular interactions that govern solid-state packing arrangements [10] [11]. These interactions include hydrogen bonding, π-π stacking, and weaker van der Waals forces [10] [11].
Hydrogen bonding patterns in the crystal structures typically involve the amino groups and carbonyl oxygen atoms as donors and acceptors, respectively [10]. The nitrogen-hydrogen···oxygen hydrogen bonds contribute significantly to crystal stability and influence the overall packing arrangement [10].
π-π stacking interactions between aromatic ring systems represent another important stabilizing factor in the crystal packing. These interactions typically occur with centroid-to-centroid distances around 3.77 angstroms, indicating favorable aromatic-aromatic interactions [10]. The stacking arrangements often result in columnar or layered crystal structures [10].
The tautomeric behavior of 3-amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one in solution phase involves multiple potential tautomeric forms that can interconvert under specific conditions [5] [12]. The solution phase behavior of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives demonstrates complex tautomeric equilibria that significantly influence their chemical and biological properties [5] [12].
Tautomerism in pyrimidinone systems typically involves keto-enol equilibria, amino-imino interconversions, and annular tautomeric rearrangements [12]. For 3-amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one, the primary tautomeric equilibrium involves the amino group at the 3-position and the carbonyl functionality at the 4-position [5] [12].
Nuclear magnetic resonance spectroscopic studies of related pyrido[2,3-d]pyrimidin-4(3H)-one derivatives provide evidence for tautomeric behavior in solution. The carbon-13 nuclear magnetic resonance data indicates that the nitrogen atom adjacent to the carbonyl group exhibits sp³-hybridization characteristics, suggesting a specific tautomeric preference [5].
The solution phase behavior of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives demonstrates significant solvent-dependent tautomeric equilibria [12]. Different solvent environments can dramatically shift the position of tautomeric equilibria, leading to predominance of different tautomeric forms [12].
In polar protic solvents, hydrogen bonding interactions can stabilize specific tautomeric forms through intermolecular association [12]. Conversely, non-polar solvents may favor different tautomeric arrangements due to reduced solvation effects and altered intramolecular interactions [12].
Deuterium oxide exchange experiments frequently employed in nuclear magnetic resonance studies provide insights into the dynamic behavior of exchangeable protons and their involvement in tautomeric processes [12]. These studies reveal the relative stability of different tautomeric forms and the kinetics of interconversion processes [12].
The tautomeric behavior of 3-amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one has significant implications for its structural properties and reactivity patterns [5] [12]. The predominant tautomeric form in solution determines the electronic distribution, hydrogen bonding capabilities, and potential for intermolecular interactions [5] [12].
Carbon-13 nuclear magnetic resonance chemical shift data provides crucial information about the electronic environment of carbon atoms and their involvement in tautomeric equilibria [5]. The carbonyl carbon chemical shift around 162 parts per million, rather than the 170-175 parts per million range typical for sp²-hybridized nitrogen systems, suggests specific tautomeric preferences [5].
The amino-imino tautomeric equilibria observed in related heterocyclic systems demonstrate that environmental factors can significantly influence the distribution of tautomeric forms [12]. For N-substituted derivatives, the proportion of imino species can vary from 10% in non-polar solvents to 90% in aqueous media [12].
| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift/Frequency Range |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Pyridine H-6 proton | δ 8.23-8.55 ppm |
| ¹H Nuclear Magnetic Resonance | Meta-tolyl aromatic protons | δ 7.12-7.69 ppm |
| ¹H Nuclear Magnetic Resonance | Methyl group protons | δ 2.35-2.44 ppm |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon (C-4) | δ 161.5-163.6 ppm |
| ¹³C Nuclear Magnetic Resonance | Pyridine carbon (C-6) | δ 127.7-140.2 ppm |
| Fourier-Transform Infrared | Amino N-H stretching | 3340-3295 cm⁻¹ |
| Fourier-Transform Infrared | Carbonyl C=O stretching | 1689-1700 cm⁻¹ |
| Structural Parameter | Typical Values | Crystallographic Observations |
|---|---|---|
| Pyridopyrimidine planarity | Dihedral angle 2.76-5.0° | Essential planarity maintained [10] |
| Aromatic substituent twist | ~59.0° | Significant deviation from planarity [11] |
| π-π stacking distance | 3.77 Å | Favorable aromatic interactions [10] |
| Hydrogen bond distances | 2.9-3.2 Å | Stabilizing intermolecular contacts [13] |
| Tautomeric Form | Solvent Dependence | Nuclear Magnetic Resonance Evidence |
|---|---|---|
| Amino tautomer | Predominant in non-polar solvents | sp³-hybridized nitrogen adjacent to C=O [5] |
| Imino tautomer | Favored in polar protic solvents | Altered ¹³C chemical shifts [12] |
| Keto form | Stable in most conditions | Carbonyl carbon at δ 162 ppm [5] |